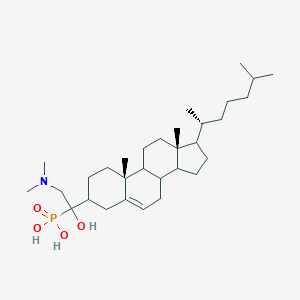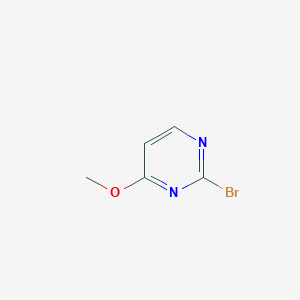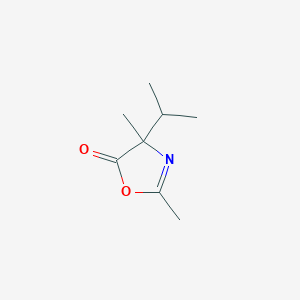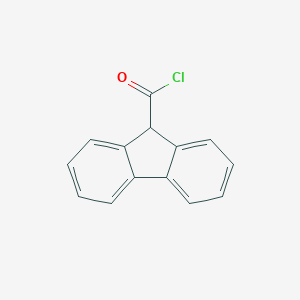
9H-fluorene-9-carbonyl chloride
Overview
Description
9H-fluorene-9-carbonyl chloride, also known as fluorene-9-carbonyl chloride, is a chemical compound with the molecular formula C14H9ClO . It has a molecular weight of 228.67 g/mol .
Molecular Structure Analysis
The molecular structure of 9H-fluorene-9-carbonyl chloride consists of a fluorene core with a carbonyl chloride group attached . The SMILES string representation isClC(=O)C1c2ccccc2-c3ccccc13 . Chemical Reactions Analysis
While specific chemical reactions involving 9H-fluorene-9-carbonyl chloride are not detailed in the retrieved sources, it’s mentioned that fluorenones can be synthesized via intramolecular and intermolecular processes .Physical And Chemical Properties Analysis
9H-fluorene-9-carbonyl chloride has a molecular weight of 228.67 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 267 . It has no hydrogen bond donor count and one hydrogen bond acceptor count .Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry : The Friedel-Crafts acetylation of 9H-fluorene is an effective route for preparing mono- and diacetyl-9H-fluorenes, showcasing its utility in organic synthesis (Titinchi et al., 2008).
Unexpected Chemical Reactions : A study highlighted unexpected reactions of 2-nitro-fluorene-9-carboxylic acid, leading to dimeric carbonyl chlorides, which reveals the complex nature of reactions involving related compounds (Romanelli et al., 1992).
Conjugated Polymer Development : Research on the effect of carbon hybridization in 9H-fluorene on polymers suggests that it could be a useful strategy to fine-tune absorption, energy levels, and photovoltaic performance of polymers, particularly in solar cell applications (Lin et al., 2018).
Surface Functionalization in Nanotechnology : A study on nanografting to create functionalized two-dimensional inorganic surfaces demonstrated that 9H-fluorene-9-carbonyl chloride can be used for this purpose, opening avenues in nanotechnology and materials science (Gherca et al., 2021).
Chromatographic Analysis and Resolution : 9H-fluorene-9-carbonyl chloride derivatives have been used as fluorescent electrophilic reagents for the enantioresolution of amino acids, indicating their role in analytical chemistry (Hsien & Chen, 2007).
Fluorene Biodegradation Studies : Research has been conducted on the biodegradation of fluorene, identifying metabolites like 9-fluorenol and 9H-fluoren-9-one, which has implications for environmental science and pollution control (Grifoll et al., 1992).
Electrochemical Studies : The electrochemical reduction of a fluorene-based conjugated polymer was investigated, revealing the potential of 9H-fluorene derivatives in tuning the optoelectronic properties of polymers, relevant for materials science and electronics (Inagi et al., 2010).
Safety And Hazards
Future Directions
Fluorenones, which are related to 9H-fluorene-9-carbonyl chloride, have potential applications in various domains due to their intriguing and tunable photo and physicochemical properties . They show various biological activities like antibiotics, anticancer, antiviral, and neuromodulatory, etc . Future directions include the development of economically improved and environmentally friendly catalytic protocols .
properties
IUPAC Name |
9H-fluorene-9-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVDEVQOPPKHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364921 | |
| Record name | 9H-fluorene-9-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluorene-9-carbonyl chloride | |
CAS RN |
24168-51-2 | |
| Record name | 9H-fluorene-9-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



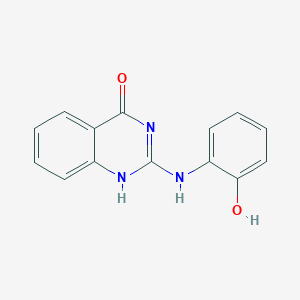
![Imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B56571.png)
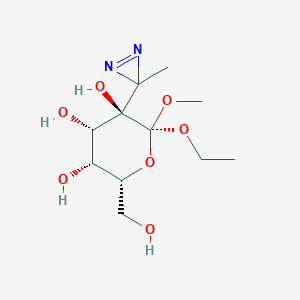
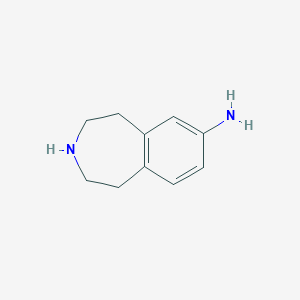
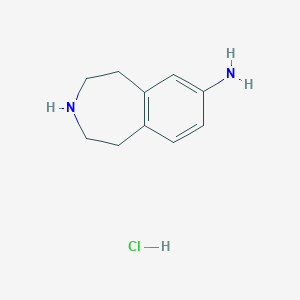
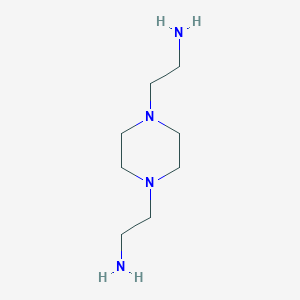
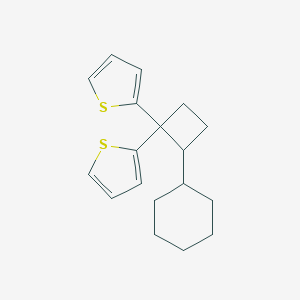
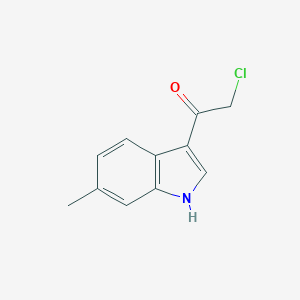
![N-[2-(1-piperazinyl)ethyl]ethylenediamine](/img/structure/B56590.png)
